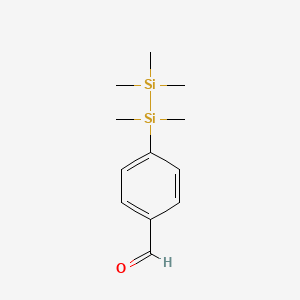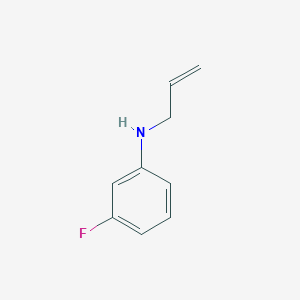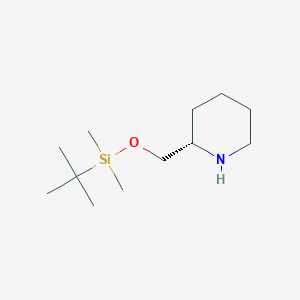
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine typically involves the protection of a hydroxymethyl group with a TBDMS group. This can be achieved through the reaction of the hydroxymethyl piperidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the TBDMS group into the piperidine derivative, providing a more sustainable and versatile method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other substituents.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the protected hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified piperidine derivatives.
Applications De Recherche Scientifique
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine involves its reactivity as a protected hydroxymethyl derivative. The TBDMS group provides stability and prevents unwanted side reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)piperidine: Similar in structure but with a tert-butyldiphenylsilyl group instead of TBDMS.
(S)-2-(((tert-Butoxycarbonyl)oxy)methyl)piperidine: Features a tert-butoxycarbonyl (Boc) protecting group instead of TBDMS.
Uniqueness
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)piperidine is unique due to the specific properties imparted by the TBDMS group. This group provides a balance of stability and reactivity, making it suitable for a wide range of synthetic applications. The compound’s ability to undergo selective deprotection under mild conditions further enhances its utility in complex organic synthesis .
Propriétés
Formule moléculaire |
C12H27NOSi |
|---|---|
Poids moléculaire |
229.43 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[[(2S)-piperidin-2-yl]methoxy]silane |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3/t11-/m0/s1 |
Clé InChI |
LRENCRSBPCQZAY-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1CCCCN1 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


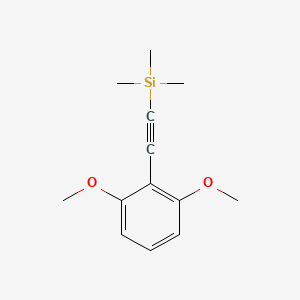
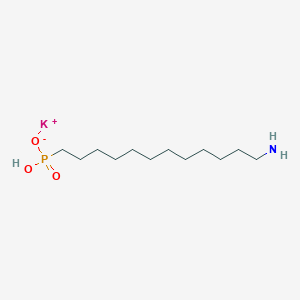
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
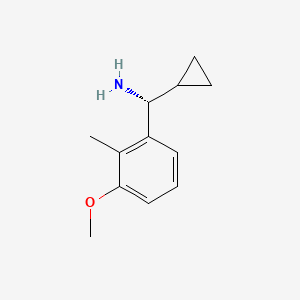
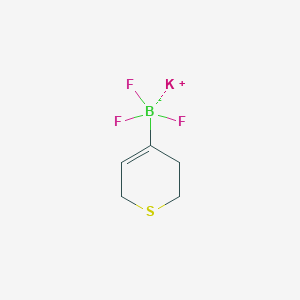
![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
